molecular formula C13H14N2 B14388664 4-Ethyl-2-methyl-6-phenylpyrimidine CAS No. 89966-73-4

4-Ethyl-2-methyl-6-phenylpyrimidine

Cat. No.: B14388664
CAS No.: 89966-73-4
M. Wt: 198.26 g/mol
InChI Key: DQCKTSNTFTXKRA-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-6-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzaldehyde and guanidine in the presence of a base can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

4-Ethyl-2-methyl-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-phenylpyrimidine
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 2-Chloro-4-phenyl-6-methylpyrimidine

Uniqueness

4-Ethyl-2-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .

Properties

CAS No.

89966-73-4

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-ethyl-2-methyl-6-phenylpyrimidine

InChI

InChI=1S/C13H14N2/c1-3-12-9-13(15-10(2)14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

DQCKTSNTFTXKRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C)C2=CC=CC=C2

Origin of Product

United States

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